![molecular formula C14H22N2O2S B2373047 (E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide CAS No. 2411338-55-9](/img/structure/B2373047.png)
(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide, also known as DMHPB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
作用機序
(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide inhibits VMAT2 by binding to its active site and preventing the transport of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in the release of these neurotransmitters, which can affect various physiological and behavioral processes such as locomotion, reward, and addiction.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide has been shown to affect various physiological and behavioral processes in animal models. For example, it has been found to decrease locomotor activity and induce catalepsy in rats. It has also been shown to reduce the rewarding effects of cocaine and amphetamine in mice.
実験室実験の利点と制限
(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of VMAT2, which makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological and behavioral processes. However, (E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide also has some limitations. Its effects on other transporters and receptors are not well understood, which can complicate the interpretation of results. Additionally, its synthesis method is complex and time-consuming, which can limit its availability and increase its cost.
将来の方向性
There are several future directions for (E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide research. One area of interest is its potential therapeutic applications. For example, it has been suggested that VMAT2 inhibitors like (E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide could be used to treat psychiatric disorders such as depression and addiction. Another area of interest is the development of new VMAT2 inhibitors with improved selectivity and pharmacokinetic properties. Finally, (E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide could be used as a tool to study the role of monoamine neurotransmitters in various physiological and behavioral processes, such as learning and memory.
合成法
(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemicals such as dimethylamine, 3-thiophenemethanol, and acetylacetone. The final product is obtained through a series of purification steps such as recrystallization and column chromatography.
科学的研究の応用
(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, (E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide can modulate the release of these neurotransmitters and thus affect various physiological and behavioral processes.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-16(2)6-3-4-14(18)15-9-13(10-17)8-12-5-7-19-11-12/h3-5,7,11,13,17H,6,8-10H2,1-2H3,(H,15,18)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJRIFNHKNBZDD-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC(CC1=CSC=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC(CC1=CSC=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide oxalate](/img/structure/B2372967.png)
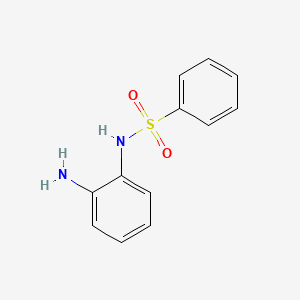






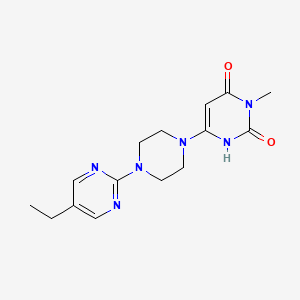
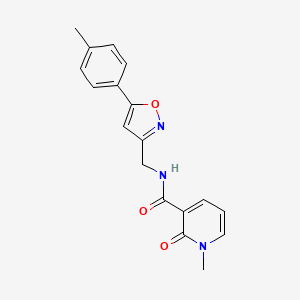
![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)
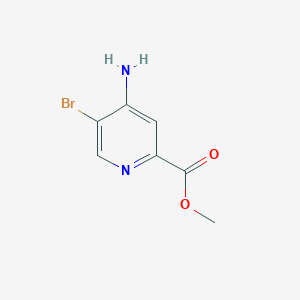
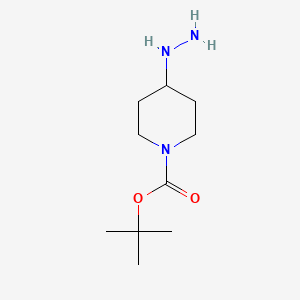
![1-(7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2372987.png)